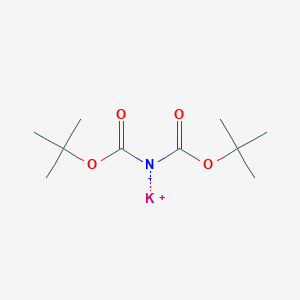![molecular formula C17H10N2O2 B2841964 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile CAS No. 833439-61-5](/img/structure/B2841964.png)
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile, also known as BDBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBN is a nitrile derivative of stilbene, and its unique structure makes it a promising candidate for use in the development of various organic materials, including optoelectronic devices, organic solar cells, and chemical sensors. In
Wirkmechanismus
The mechanism of action of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is not fully understood, but it is believed to involve the transfer of electrons from the donor molecule to the acceptor molecule. 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is a π-conjugated molecule, and its unique structure makes it an efficient electron acceptor. In optoelectronic devices, 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is used as a component in the active layer, where it acts as an electron acceptor and facilitates the transfer of electrons from the donor molecule to the electrode. In chemical sensors, 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is used as a receptor molecule, where it interacts with the analyte and facilitates the transfer of electrons from the analyte to the electrode.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile, as it is primarily used in the development of organic materials. However, some studies have shown that 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile has low toxicity and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile in lab experiments is its unique structure, which makes it a promising candidate for use in various organic materials. 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile has also been shown to have high electron affinity and good solubility in organic solvents, which makes it easy to handle in the lab. However, one of the limitations of using 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile in lab experiments is its complex synthesis method, which requires careful attention to detail to achieve high yields of pure product.
Zukünftige Richtungen
There are several future directions for research on 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile. One area of research is the development of new synthetic methods for 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile that are more efficient and cost-effective. Another area of research is the optimization of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile-based materials for use in optoelectronic devices and chemical sensors. Additionally, there is a need for further research on the biochemical and physiological effects of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile to ensure its safety for use in various applications. Finally, there is a need for research on the scalability of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile-based materials for commercial production.
Synthesemethoden
The synthesis of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile can be achieved through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with 2,5-dimethoxybenzyl bromide. The final product is obtained through the reaction of the resulting intermediate with copper(I) cyanide. The synthesis of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is a complex process that requires careful attention to detail to achieve high yields of pure product.
Wissenschaftliche Forschungsanwendungen
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile has been the subject of extensive research due to its potential applications in various fields. In optoelectronics, 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a component in organic photovoltaic cells (OPVs). In addition, 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile has been used as a chemical sensor for the detection of various analytes, including metal ions and nitroaromatic compounds.
Eigenschaften
IUPAC Name |
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c18-9-13-2-1-3-14(7-13)15(10-19)6-12-4-5-16-17(8-12)21-11-20-16/h1-8H,11H2/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDLPUSAJVFIGQ-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)
![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)




![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)

![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)